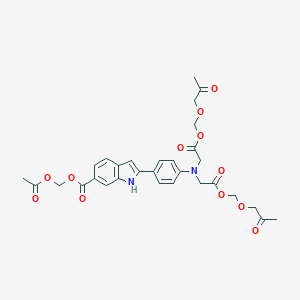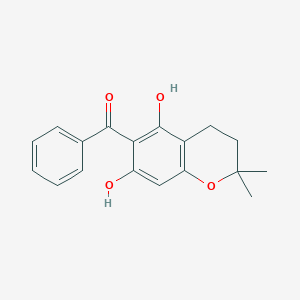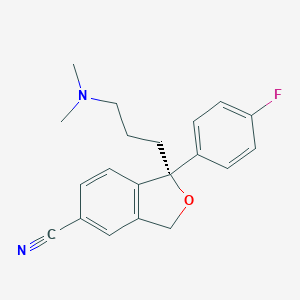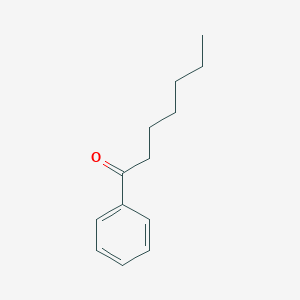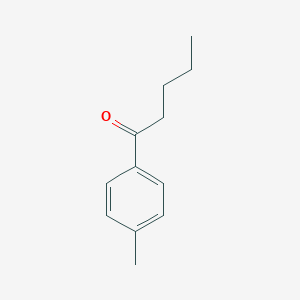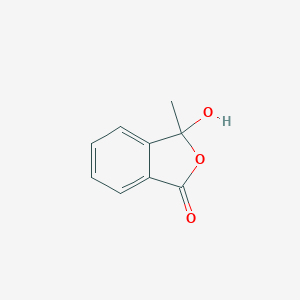
3-Hydroxy-3-methylisobenzofuran-1(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-3-methylisobenzofuran-1(3H)-one, commonly known as hemin, is a porphyrin derivative that has been extensively used in scientific research. It is a complex organic molecule that has a unique structure and properties that make it useful in various applications.
Applications De Recherche Scientifique
Hemin has been used in various scientific research applications such as:
1. Biochemical studies: Hemin is used to study the structure and function of enzymes such as cytochrome P450 and catalase.
2. Medical applications: Hemin has been used in the treatment of various diseases such as porphyria, anemia, and cancer.
3. Molecular biology: Hemin is used in molecular biology to study gene expression and regulation.
Mécanisme D'action
Hemin acts as a cofactor for various enzymes, including cytochrome P450, catalase, and peroxidase. It binds to the active site of these enzymes and facilitates their catalytic activity. Hemin also has antioxidant properties and can scavenge free radicals and reactive oxygen species.
Effets Biochimiques Et Physiologiques
Hemin has various biochemical and physiological effects, including:
1. Induction of heme oxygenase: Hemin induces the expression of heme oxygenase, which is an enzyme that degrades heme into biliverdin, iron, and carbon monoxide.
2. Activation of transcription factors: Hemin can activate transcription factors such as Nrf2, which regulates the expression of genes involved in antioxidant defense.
3. Anti-inflammatory effects: Hemin has anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
Hemin has several advantages for lab experiments, including:
1. Availability: Hemin is readily available and can be purchased from various chemical suppliers.
2. Stability: Hemin is stable and can be stored for long periods without degradation.
3. Versatility: Hemin can be used in various applications, including biochemistry, molecular biology, and medical research.
However, there are also some limitations to using hemin in lab experiments, including:
1. Cost: Hemin can be expensive, especially if large quantities are required.
2. Toxicity: Hemin can be toxic at high concentrations and can cause cell damage and death.
3. Specificity: Hemin may not be suitable for all experiments, and other porphyrins may be required for specific applications.
Orientations Futures
There are several future directions for research involving hemin, including:
1. Development of new hemin derivatives with improved properties and specificity.
2. Investigation of the role of hemin in various diseases, including cancer and neurodegenerative disorders.
3. Development of new therapeutic applications for hemin, such as in the treatment of infectious diseases.
4. Study of the interaction between hemin and other molecules, including proteins and nucleic acids.
Conclusion
In conclusion, hemin is a complex organic molecule with unique properties that make it useful in various scientific research applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Hemin has the potential to be a valuable tool for future research and development in various fields.
Méthodes De Synthèse
Hemin can be synthesized from porphyrinogen, which is a precursor molecule for all porphyrins. The synthesis involves the oxidation of porphyrinogen using an oxidizing agent such as ferric chloride. The reaction results in the formation of hemin, which is then purified using various techniques such as column chromatography and recrystallization.
Propriétés
Numéro CAS |
1828-76-8 |
|---|---|
Nom du produit |
3-Hydroxy-3-methylisobenzofuran-1(3H)-one |
Formule moléculaire |
C9H8O3 |
Poids moléculaire |
164.16 g/mol |
Nom IUPAC |
3-hydroxy-3-methyl-2-benzofuran-1-one |
InChI |
InChI=1S/C9H8O3/c1-9(11)7-5-3-2-4-6(7)8(10)12-9/h2-5,11H,1H3 |
Clé InChI |
NXTNWTAZYOVOGN-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CC=C2C(=O)O1)O |
SMILES canonique |
CC1(C2=CC=CC=C2C(=O)O1)O |
Synonymes |
1(3H)-Isobenzofuranone,3-hydroxy-3-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



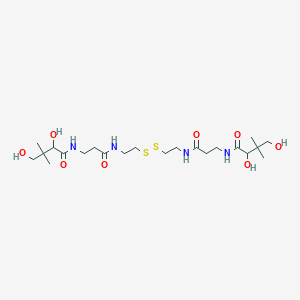
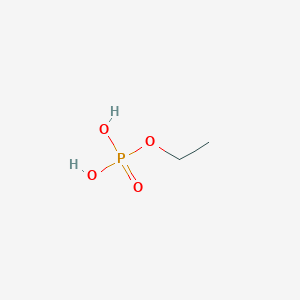
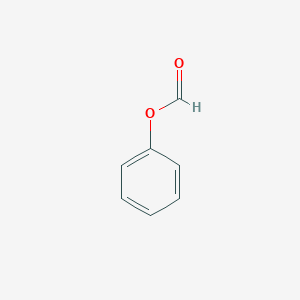
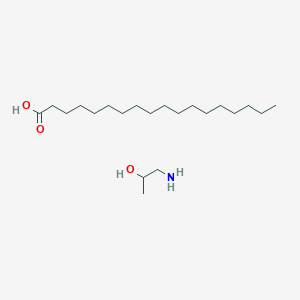
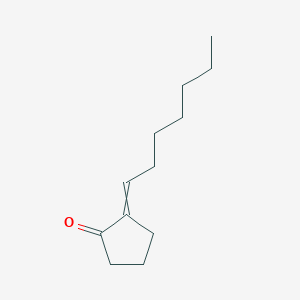
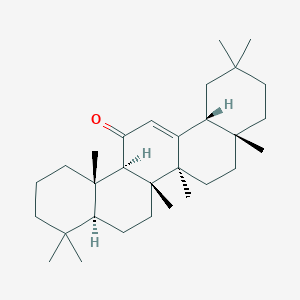
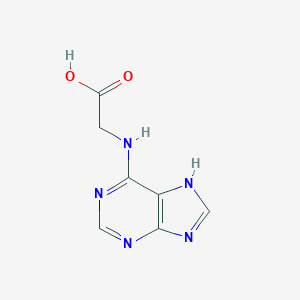
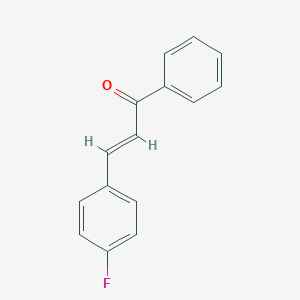
![[4-(Trifluoromethyl)phenyl]phosphonic acid](/img/structure/B155554.png)
